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Abstract
This technical guide provides a comprehensive overview of 3-Butoxy-2,6-
difluorophenylacetic acid (CAS Number: 1706446-28-7), a specialized fluorinated aromatic

carboxylic acid. While specific research on this compound is not extensively published, this

document synthesizes information on its fundamental properties, proposes a logical synthetic

pathway based on established chemical principles, and explores its potential applications

within the pharmaceutical and drug discovery landscape. The strategic incorporation of fluorine

and a butoxy group suggests its potential as a valuable building block for creating novel

therapeutic agents with modulated physicochemical and pharmacokinetic properties. This

guide is intended to serve as a foundational resource for researchers interested in the

synthesis and potential utility of this and structurally related molecules.
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Introduction: The Strategic Role of Fluorine in
Medicinal Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug

design. The unique properties of fluorine—its small size, high electronegativity, and the

strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity.

Judicious fluorination can alter acidity, lipophilicity, metabolic stability, and binding affinity to

target proteins.[1][2] Phenylacetic acid derivatives, in particular, are prevalent scaffolds in a

variety of therapeutic agents.[3] The compound 3-Butoxy-2,6-difluorophenylacetic acid
combines these features, presenting a unique molecular architecture for investigation. The

difluoro substitution at the 2 and 6 positions can influence the conformation of the phenyl ring

and the acidity of the carboxylic acid, while the butoxy group at the 3 position can modulate

lipophilicity and potential interactions with biological targets.

Physicochemical Properties
A summary of the known and calculated physicochemical properties of 3-Butoxy-2,6-
difluorophenylacetic acid is presented below. This data is essential for planning chemical

reactions, developing analytical methods, and predicting the compound's behavior in biological

systems.

Property Value Source

CAS Number 1706446-28-7 AK Scientific, Inc.

Molecular Formula C₁₂H₁₄F₂O₃ AK Scientific, Inc.

Molecular Weight 244.23 g/mol AK Scientific, Inc.

Minimum Purity 95% AK Scientific, Inc.

Hydrogen Bond Donors 1 Calculated

Hydrogen Bond Acceptors 3 Calculated

Rotatable Bonds 5 Calculated

Proposed Synthesis Pathway
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While a specific, detailed synthesis for 3-Butoxy-2,6-difluorophenylacetic acid is not readily

available in published literature, a plausible and efficient synthetic route can be proposed

based on established methodologies for analogous substituted phenylacetic acids. The most

logical approach involves the preparation of a suitable benzyl halide intermediate followed by

carbonylation or cyanation and subsequent hydrolysis.

A likely precursor, 3-Butoxy-2,6-difluorobenzyl bromide, is commercially available, suggesting

the feasibility of this route. The proposed workflow is outlined below:

Step 1: Synthesis of 3-Butoxy-2,6-difluorobenzyl alcohol Step 2: Halogenation Step 3: Formation of the Acetic Acid Moiety

1,3-Difluoro-2-hydroxybenzaldehyde

Butylation
(e.g., 1-bromobutane, K₂CO₃, DMF)

3-Butoxy-2,6-difluorobenzaldehyde

Reduction
(e.g., NaBH₄, MeOH)

3-Butoxy-2,6-difluorobenzyl alcohol

3-Butoxy-2,6-difluorobenzyl alcohol

Bromination
(e.g., PBr₃ or HBr)

3-Butoxy-2,6-difluorobenzyl bromide

3-Butoxy-2,6-difluorobenzyl bromide

Carbonylation
(e.g., CO, Pd catalyst, base)

Hydrolysis of Benzyl Cyanide
(e.g., NaCN followed by H₂SO₄/H₂O)

3-Butoxy-2,6-difluorophenylacetic acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-Butoxy-2,6-difluorophenylacetic acid.
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Experimental Protocol: A Representative Two-Step
Procedure from Benzyl Bromide
This protocol is a generalized procedure based on common methods for the synthesis of

phenylacetic acids from their corresponding benzyl bromides via the nitrile.

Part A: Cyanation of 3-Butoxy-2,6-difluorobenzyl bromide

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser,

magnetic stirrer, and nitrogen inlet, dissolve 3-Butoxy-2,6-difluorobenzyl bromide (1.0 eq) in

a suitable solvent such as ethanol or dimethylformamide (DMF).

Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq)

to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-

ventilated fume hood.

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction

progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4

hours.

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract

with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic

layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure to yield crude 3-Butoxy-2,6-difluorophenylacetonitrile.

Part B: Hydrolysis of 3-Butoxy-2,6-difluorophenylacetonitrile

Reaction Setup: To the crude nitrile from the previous step, add a mixture of concentrated

sulfuric acid and water (e.g., a 1:1 v/v mixture).

Hydrolysis: Heat the mixture to reflux (typically 100-120 °C) for several hours until the

reaction is complete (as monitored by TLC).[4]

Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. The

product, 3-Butoxy-2,6-difluorophenylacetic acid, will precipitate as a solid. Collect the

solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g.,

ethanol/water or toluene) to afford the purified product.
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Potential Applications in Drug Discovery
While there is no specific biological data available for 3-Butoxy-2,6-difluorophenylacetic
acid, its structural motifs are present in molecules with known therapeutic applications. This

suggests potential areas of investigation for this compound.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A significant number of DPP-4 inhibitors, used in the treatment of type 2 diabetes, feature a

fluorinated phenyl group.[1][5][6][7] These drugs work by preventing the breakdown of incretin

hormones, which in turn increases insulin secretion in a glucose-dependent manner.[8] The

trifluorophenylacetic acid moiety is a key component in the structure of the DPP-4 inhibitor

Sitagliptin. The 2,6-difluoro substitution pattern in 3-Butoxy-2,6-difluorophenylacetic acid
could be explored for its potential to interact with the active site of DPP-4. The butoxy group

could potentially occupy a hydrophobic pocket, offering a different binding profile compared to

existing gliptins.

3-Butoxy-2,6-difluorophenylacetic acid Chemical Modification
(e.g., amide coupling) Novel DPP-4 Inhibitor Candidate In Vitro DPP-4 Inhibition Assay Lead Optimization

Click to download full resolution via product page

Caption: Workflow for evaluating 3-Butoxy-2,6-difluorophenylacetic acid in DPP-4 inhibitor

discovery.

Anti-inflammatory Agents
Phenylacetic acid derivatives are the backbone of many non-steroidal anti-inflammatory drugs

(NSAIDs), such as Diclofenac and Felbinac.[3] The anti-inflammatory activity of these

compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The

substitution pattern on the phenyl ring is critical for activity and selectivity. The combination of

fluorine and butoxy substituents in 3-Butoxy-2,6-difluorophenylacetic acid could lead to

novel COX inhibitors with potentially improved efficacy or side-effect profiles.

Conclusion
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3-Butoxy-2,6-difluorophenylacetic acid is a chemical entity with significant potential as a

building block in medicinal chemistry. While specific data on its synthesis and biological activity

are not yet in the public domain, its structural features—a difluorinated phenylacetic acid core

with a butoxy substituent—suggest promising avenues for research, particularly in the

development of novel DPP-4 inhibitors and anti-inflammatory agents. The synthetic routes to

analogous compounds are well-established, providing a clear path for the laboratory-scale

preparation of this molecule. Further investigation into the biological properties of this and

related compounds is warranted to fully elucidate their therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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